molecular formula C15H20BrN3O4 B8028805 Tert-butyl 4-(3-bromo-5-nitrophenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-bromo-5-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B8028805
M. Wt: 386.24 g/mol
InChI Key: XDRBEPAVSNFSHS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-nitrophenyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring. These structural features make it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-nitrophenyl)piperazine-1-carboxylate typically involves multiple steps:

    Nitration of Phenyl Ring: The starting material, 3-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 3-bromo-5-nitroaniline.

    Formation of Piperazine Derivative: The 3-bromo-5-nitroaniline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The piperazine ring can be oxidized under specific conditions to introduce additional functional groups or to form cyclic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 4-(3-bromo-5-nitrophenyl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine

This compound is explored for its potential biological activities. Derivatives of piperazine are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Researchers investigate its derivatives for potential therapeutic applications.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its structural features are exploited to design molecules with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-nitrophenyl)piperazine-1-carboxylate and its derivatives depends on the specific biological target. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-bromo-5-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential biological activity compared to similar compounds that may lack one of these groups.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 4-(3-bromo-5-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-6-4-17(5-7-18)12-8-11(16)9-13(10-12)19(21)22/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRBEPAVSNFSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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